molecular formula C20H27F3 B170353 (1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 139215-80-8

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No. B170353
M. Wt: 324.4 g/mol
InChI Key: DXFHMMVZUZLQFU-UHFFFAOYSA-N
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Description

“(1R,4R)-4-ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)” is a chemical compound with the molecular formula C20H27F3 . It has a molecular weight of 324.4 g/mol . This compound is also known by several other names such as trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C20H27F3/c1-2-13-3-5-14 (6-4-13)15-7-9-16 (10-8-15)17-11-18 (21)20 (23)19 (22)12-17/h11-16H,2-10H2,1H3 . The corresponding canonical SMILES representation is: CCC1CCC (CC1)C2CCC (CC2)C3=CC (=C (C (=C3)F)F)F .

Scientific Research Applications

  • Cyclohexane Derivatives Synthesis and Reaction Studies :

    • A study explored the formation of 1,2-dioxanes with cyclohexene and related compounds using manganese(III)-induced reactions, which could be relevant for understanding the reactivity of similar cyclohexane derivatives (Nishino et al., 1991).
    • Another research focused on synthesizing cyclohexane derivatives, including the addition reactions of 1,4-cyclohexadiene, highlighting the versatility of cyclohexane structures in chemical synthesis (Kaya et al., 2014).
    • The synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen using manganese(II and III) was investigated, which is significant for understanding the chemical properties of cyclohexane-based compounds (Qian et al., 1992).
  • Chiral Ligand Applications in Catalysis :

    • Research on catalytic asymmetric hydroformylation utilized rhodium complexes of chiral bidentate phosphorus ligands bearing saturated ring skeletons, demonstrating the potential of cyclohexane-based ligands in asymmetric synthesis (Hayashi et al., 1979).
  • Cyclohexane Ring Formation and Modification :

    • Studies on the formation of 1,2-dioxacyclohexanes and their derivatives provided insights into the reactivity and potential applications of cyclohexane rings in organic synthesis (Tategami et al., 1990).
    • The synthesis and conformational study of cyclohexanyl purines and pyrimidines, which included cyclohexane nucleosides, illustrated the structural versatility of cyclohexane in the context of nucleoside analogs (Maurinsh et al., 1997).
  • Exploration of Stereochemistry in Cyclohexane Compounds :

    • A study on the stereochemical aspects of the formation and trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes contributed to the understanding of stereochemistry in cyclohexane derivatives (Wickham et al., 1983).
    • The research on the synthesis of cyclohexane-1,3-dicarboxylates with multiple stereogenic centers showed the complexity and potential of stereochemistry in cyclohexane-based structures (Ismiyev et al., 2013).

properties

IUPAC Name

5-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h11-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHMMVZUZLQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566544
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-4-ethyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)

CAS RN

139215-80-8
Record name 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 5-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1,2,3-trifluoro
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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